salvinicin A
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Overview
Description
salvinicin A is a natural product found in Salvia divinorum with data available.
Scientific Research Applications
Ethnobotanical and Neuropharmacological Research
Salvinorin A, the primary active compound in Salvia divinorum, has been extensively studied for its ethnobotanical and neuropharmacological properties. Ethnopharmacology, focusing on traditional beliefs and ritual uses, reveals that Salvia divinorum, when consumed, produces effects like light-headedness, dysphoria, altered tactile and proprioceptive sensations, and amplified auditory and visual perception. These effects are primarily attributed to Salvinorin A's activity at kappa-opioid receptors in the brain, though this doesn't fully explain its diverse psychoactive effects (Díaz, 2013; Díaz, 2014).
Pharmacological Profile and Potential Clinical Applications
Salvinorin A is recognized for its potent and selective agonism of kappa opioid receptors, which has raised interest in its potential clinical applications. Research suggests possible therapeutic uses in treating conditions involving oxygen deficiency in the brain due to its neuroprotective effects against hypoxia/ischemia-induced brain damage. The compound's unique chemical and physical properties are also being explored to develop rational formulations for its transition from research to therapeutic applications (Orton & Liu, 2014).
Potential Therapeutic Applications
Research into Salvinorin A's interaction with kappa-opioid receptors indicates potential for developing new treatments for mood disorders, substance abuse, and gastrointestinal disturbances. Its unique nature as a non-nitrogenous kappa-opioid receptor agonist opens up possibilities for new drug developments in treating various CNS illnesses, particularly those characterized by perceptual distortions like schizophrenia, dementia, and bipolar disorders (Cunningham, Rothman, & Prisinzano, 2011).
Impact on Perception and Potential for Treatment of CNS Disorders
Salvinorin A's unique action as a kappa-opioid receptor agonist has implications for human perception. Its effects on perception, without engaging the 5-HT2A serotonin receptor, suggest its potential as a novel psychotherapeutic compound for treating diseases manifested by perceptual distortions. Its distinctive pharmacological profile compared to classic hallucinogens like lysergic acid diethylamide highlights its potential for developing treatments for schizophrenia, dementia, and bipolar disorders (Roth et al., 2002).
properties
Product Name |
salvinicin A |
---|---|
Molecular Formula |
C25H36O12 |
Molecular Weight |
528.5 g/mol |
IUPAC Name |
methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-9-acetyloxy-2-[(2R,3S,4S,5S)-3,4-dihydroxy-2,5-dimethoxyoxolan-3-yl]-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate |
InChI |
InChI=1S/C25H36O12/c1-11(26)35-14-9-13(19(29)32-4)23(2)8-7-12-20(30)36-15(10-24(12,3)17(23)16(14)27)25(31)18(28)21(33-5)37-22(25)34-6/h12-15,17-18,21-22,28,31H,7-10H2,1-6H3/t12-,13-,14-,15-,17-,18+,21-,22+,23-,24-,25+/m0/s1 |
InChI Key |
QEBAQEQKIKWXTO-QYGCUGILSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@H]([C@@]2(CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]2C1=O)C)[C@]4([C@@H]([C@H](O[C@H]4OC)OC)O)O)C)C(=O)OC |
Canonical SMILES |
CC(=O)OC1CC(C2(CCC3C(=O)OC(CC3(C2C1=O)C)C4(C(C(OC4OC)OC)O)O)C)C(=O)OC |
synonyms |
salvinicin A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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